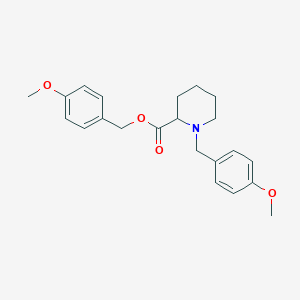![molecular formula C24H19N7O2 B2963015 (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1173318-58-5](/img/no-structure.png)
(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C24H19N7O2 and its molecular weight is 437.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds containing pyrazolo[3,4-d]pyrimidine structures have been synthesized for evaluating their potential in various biological applications. These compounds have shown promising results in antibacterial, anticancer, and anti-inflammatory activities, indicating their significance in pharmaceutical research.
Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics have demonstrated insecticidal and antimicrobial properties, indicating their potential in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the versatility of these compounds in medicinal chemistry (Rahmouni et al., 2016).
Adenosine Deaminase Inhibition : The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent inhibitors of adenosine deaminase highlights their therapeutic potential in managing conditions like inflammation and possibly cancer (La Motta et al., 2009).
Synthesis and Characterization of Derivatives
The synthesis of various derivatives of pyrazolo[3,4-d]pyrimidines involves innovative chemical processes and characterizations, contributing significantly to the expansion of heterocyclic chemistry and offering new avenues for drug discovery and material science.
Novel Heterocyclic Compounds with Antibacterial Properties : Research on synthesizing new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, has led to the discovery of compounds with high antibacterial activities, useful for developing new antimicrobial agents (Azab et al., 2013).
Pharmacologically Active Pyrazolo[1,5-a]pyrimidines : Studies focusing on the synthesis of pharmacologically active 2-phenylpyrazolo[1,5-a]pyrimidines have provided insights into their antipyretic, hypothermizing, and anti-inflammatory properties, underscoring the therapeutic potential of these compounds (Pecori Vettori et al., 1981).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine, and the second intermediate is (Z)-3-phenylacrylamide. These intermediates are then coupled using standard peptide coupling chemistry to form the final product." "Starting Materials": [ "4-phenyl-3,4-dihydropyrimidin-6-one", "methylhydrazine", "phenylhydrazine", "acetylacetone", "benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "ethyl chloroacetate", "sodium hydride", "3-bromopropiophenone", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "3-aminopyrazole-5-carboxylic acid", "phenyl isocyanate" ], "Reaction": [ "Synthesis of 4-phenyl-3,4-dihydropyrimidin-6-one from acetylacetone and benzaldehyde via a modified Biginelli reaction", "Synthesis of 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine from 4-phenyl-3,4-dihydropyrimidin-6-one, methylhydrazine, and phenylhydrazine via a modified Gewald reaction", "Synthesis of (Z)-3-phenylacrylamide from ethyl acetoacetate, 3-bromopropiophenone, and sodium ethoxide via a modified Claisen-Schmidt reaction", "Coupling of 3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-amine and (Z)-3-phenylacrylamide using N,N'-dicyclohexylcarbodiimide and triethylamine as coupling agents, followed by reaction with phenyl isocyanate to form the final product" ] } | |
Número CAS |
1173318-58-5 |
Fórmula molecular |
C24H19N7O2 |
Peso molecular |
437.463 |
Nombre IUPAC |
(Z)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H19N7O2/c1-16-14-20(26-21(32)13-12-17-8-4-2-5-9-17)31(29-16)24-27-22-19(23(33)28-24)15-25-30(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,32)(H,27,28,33)/b13-12- |
Clave InChI |
LNJKMIVLCTVKKB-SEYXRHQNSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone](/img/structure/B2962934.png)

![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2962939.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2962940.png)
![2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline](/img/structure/B2962941.png)
![N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2962942.png)

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)

![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)
![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)
